molecular formula C23H17N3O4 B302264 N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302264
M. Wt: 399.4 g/mol
InChI Key: YZKWYOLOXGHIHI-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. One of its derivatives, N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide, has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the induction of apoptosis, a process that leads to programmed cell death. The compound targets the mitochondria, leading to the release of cytochrome c, which triggers the caspase cascade, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, leading to the death of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potent cytotoxic activity against cancer cells, making it a promising candidate for the development of anticancer drugs. However, the compound also has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to investigate the compound's potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, the compound's pharmacokinetics and toxicity need to be studied to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of naphtho[2,1-b]furan-2-carbohydrazide with 4-cyanomethoxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product.

Scientific Research Applications

N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied in the field of medicinal chemistry due to its potential applications as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer.

properties

Product Name

N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(E)-[4-(cyanomethoxy)-3-methoxyphenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C23H17N3O4/c1-28-21-12-15(6-8-20(21)29-11-10-24)14-25-26-23(27)22-13-18-17-5-3-2-4-16(17)7-9-19(18)30-22/h2-9,12-14H,11H2,1H3,(H,26,27)/b25-14+

InChI Key

YZKWYOLOXGHIHI-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC#N

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC#N

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC#N

Origin of Product

United States

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